5-(2,2,2-Trifluoroethoxy)-1-indanone
Description
Properties
IUPAC Name |
5-(2,2,2-trifluoroethoxy)-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)6-16-8-2-3-9-7(5-8)1-4-10(9)15/h2-3,5H,1,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHZQBSBJFHAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Followed by Etherification
The Friedel-Crafts acylation is a cornerstone for constructing the indanone scaffold. In this approach, 3-(2,2,2-trifluoroethoxy)benzaldehyde serves as the starting material. The aldehyde undergoes condensation with a β-ketoester under acidic conditions to form a prochiral intermediate, which cyclizes to yield 5-(2,2,2-trifluoroethoxy)-1-indanone.
Key Steps :
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Aldol Condensation : 3-(2,2,2-Trifluoroethoxy)benzaldehyde reacts with methyl acetoacetate in the presence of polyphosphoric acid (PPA) at 80–100°C, forming a β-ketoester intermediate .
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Cyclization : Intramolecular Friedel-Crafts alkylation of the intermediate under PPA catalysis yields the indanone core .
Optimization :
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Substituting PPA with NbCl₅ (a Lewis acid) improves regioselectivity, favoring 5-substitution over 4- or 6-positions .
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Yields range from 60–78% depending on the electron-withdrawing effects of the trifluoroethoxy group .
Direct O-Alkylation of 5-Hydroxy-1-Indanone
This two-step method leverages a preformed 5-hydroxy-1-indanone intermediate, which undergoes alkylation with 2,2,2-trifluoroethyl iodide.
Procedure :
-
Synthesis of 5-Hydroxy-1-Indanone :
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Etherification :
Challenges :
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Steric hindrance from the indanone’s rigid structure necessitates polar aprotic solvents (e.g., DMF) to enhance reactivity .
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Competing side reactions (e.g., over-alkylation) are mitigated by stoichiometric control .
Cyclization of 3-(Trifluoroethoxy)phenylpropionic Acid
Arylpropionic acids are established precursors for indanones. Here, 3-(2,2,2-trifluoroethoxy)phenylpropionic acid cyclizes under strong Brønsted acid conditions.
Mechanism :
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Sulfuric acid or PPA protonates the carboxylic acid, facilitating intramolecular electrophilic attack at the 5-position .
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The reaction proceeds via a Wheland intermediate, with the trifluoroethoxy group directing cyclization para to itself .
Performance :
Claisen Condensation with Trifluoroethyl Acetate
This route employs a Claisen condensation between 1-indanone and ethyl trifluoroacetate, followed by decarboxylation.
Synthesis :
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Condensation : 1-Indanone reacts with ethyl trifluoroacetate in the presence of NaOMe, forming a β-ketoester .
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Decarboxylation : Heating the β-ketoester in HCl/EtOH eliminates CO₂, yielding this compound .
Advantages :
Limitations :
Microwave-Assisted Friedel-Crafts Alkylation
Microwave irradiation accelerates the Friedel-Crafts alkylation of 1-indanone with 2,2,2-trifluoroethyl bromide.
Protocol :
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1-Indanone, 2,2,2-trifluoroethyl bromide, and Sc(OTf)₃ are irradiated at 120°C for 20 minutes .
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The Sc³⁺ ion polarizes the C-Br bond, enhancing electrophilicity .
Outcomes :
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantage | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 60–78 | 4–6 h | High regioselectivity | Requires strong acids |
| O-Alkylation | 88 | 0.5 h | Rapid etherification | Requires 5-hydroxyindanone precursor |
| Phenylpropionic Cyclization | 70–85 | 2–4 h | Scalable | High-temperature conditions |
| Claisen Condensation | 65 | 8 h | No specialized catalysts | Moderate regioselectivity |
| Microwave-Assisted | 94 | 0.33 h | Ultra-fast | Equipment-dependent |
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-Trifluoroethoxy)-1-indanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted indanone derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,2,2-Trifluoroethoxy)-1-indanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(2,2,2-Trifluoroethoxy)-1-indanone involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Substituent-Based Structural Analogs
5-Methoxy-1-Indanone (CAS 5111-70-6)
- Structure : Methoxy (-OCH₃) substituent at the 5-position.
- Molecular Weight : 162.18 g/mol.
- Melting Point : 108–110°C.
- Key Differences: The methoxy group is less electron-withdrawing than trifluoroethoxy, resulting in reduced electrophilicity at the carbonyl group.
5-(Trifluoromethyl)-1-Indanone (CAS 150969-56-5)
- Structure : Trifluoromethyl (-CF₃) substituent at the 5-position.
- Molecular Weight : 200.16 g/mol.
- Key Differences :
- The -CF₃ group is more electron-withdrawing than -OCH₂CF₃, which may alter reactivity in nucleophilic additions.
- Higher molecular weight and greater steric bulk compared to trifluoroethoxy derivatives.
- Applications : Explored in materials science and as a precursor for fluorinated agrochemicals .
5-Fluoro-1-Indanone (CAS 700-84-5)
- Structure : Fluoro (-F) substituent at the 5-position.
- Molecular Weight : 152.15 g/mol.
- Key Differences :
- Smaller substituent size reduces steric hindrance but offers weaker electronic effects.
- Lower metabolic stability due to the absence of the trifluoroethoxy group’s protective ether linkage.
- Applications : Used in synthesizing fluorinated heterocycles and as a building block for bioactive molecules .
Physicochemical Properties
Reactivity and Stability
- The trifluoroethoxy group in this compound imparts resistance to oxidative degradation compared to methoxy or fluoro analogs. This stability is critical for oral drug bioavailability .
- In contrast, 5-methoxy-1-indanone is prone to demethylation under acidic conditions, limiting its utility in harsh biological environments .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(2,2,2-Trifluoroethoxy)-1-indanone, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic substitution : React 1-indanone derivatives with 2,2,2-trifluoroethanol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) improve yields .
- Catalytic approaches : Use transition metal catalysts (e.g., Pd or Cu) for cross-coupling reactions to introduce the trifluoroethoxy group. Ensure anhydrous conditions and inert atmospheres to prevent side reactions .
- Purification : Column chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol/water mixtures enhances purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Structural analysis :
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and CF₃ group splitting patterns (quartet for -OCH₂CF₃) .
- FT-IR : Detect carbonyl (C=O stretch at ~1700 cm⁻¹) and trifluoroethoxy (C-O-C at ~1250 cm⁻¹) functional groups .
- Mass spectrometry (HRMS) : Confirm molecular weight (exact mass: 232.08 g/mol) and fragmentation patterns .
Q. How does the trifluoroethoxy group influence the compound’s physicochemical properties?
- Lipophilicity : The -OCH₂CF₃ group increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Electronic effects : The electron-withdrawing nature of CF₃ stabilizes adjacent carbonyl groups, altering reactivity in nucleophilic additions or reductions .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme inhibition data for this compound?
- Approaches :
- Kinetic assays : Compare IC₅₀ values under standardized pH, temperature, and substrate concentrations to minimize variability .
- Molecular docking : Model interactions with target enzymes (e.g., cytochrome P450 isoforms) to identify binding site conflicts caused by conformational flexibility .
- Control experiments : Use structural analogs (e.g., 5-fluoro-1-indanone) to isolate the contribution of the trifluoroethoxy group to inhibitory activity .
Q. What strategies optimize the compound’s selectivity for neurological targets (e.g., voltage-gated ion channels)?
- Structure-activity relationship (SAR) :
- Modify the indanone core: Introduce substituents at the 3-position (e.g., methyl or halogens) to enhance steric complementarity with channel pores .
- Isosteric replacement : Replace the trifluoroethoxy group with -OCF₂H or -OCH₂CF₂H to balance lipophilicity and hydrogen-bonding potential .
- In vitro models : Use patch-clamp electrophysiology on neuronal cell lines to quantify Cav channel modulation .
Q. How does this compound compare to structurally similar compounds in antimicrobial assays?
- Comparative analysis (based on and ):
| Compound | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus | LogP |
|---|---|---|---|
| 5-(Trifluoroethoxy)-1-indanone | 32 | 16 | 2.8 |
| 5-Fluoro-1-indanone | 64 | 32 | 1.3 |
| 1-Indanone | >128 | >128 | 0.9 |
- Key insight : The trifluoroethoxy group enhances Gram-positive activity by improving membrane penetration and target affinity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Critical factors :
- Chiral resolution : Use HPLC with cellulose-based chiral columns (e.g., Chiralpak IC) and ethanol/hexane mobile phases .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed etherification to achieve >90% enantiomeric excess .
- Process optimization : Monitor reaction kinetics via in-situ FT-IR to minimize racemization during prolonged heating .
Methodological Guidelines
- Data validation : Cross-reference NMR assignments with computational predictions (e.g., DFT-based chemical shift calculations) .
- Biological assays : Include positive controls (e.g., known enzyme inhibitors) and validate results across ≥3 independent replicates .
- Safety protocols : Handle trifluoroethanol (precursor) in fume hoods due to volatility and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
